molecular formula C9H8F3NO3 B10911630 1-Nitro-2-(3,3,3-trifluoropropoxy)benzene

1-Nitro-2-(3,3,3-trifluoropropoxy)benzene

Cat. No.: B10911630
M. Wt: 235.16 g/mol
InChI Key: KQQOOHUIKYWMDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nitro-2-(3,3,3-trifluoropropoxy)benzene is an organic compound with the molecular formula C9H8F3NO3 It is characterized by the presence of a nitro group (-NO2) and a trifluoropropoxy group (-OCH2CF3) attached to a benzene ring

Preparation Methods

The synthesis of 1-Nitro-2-(3,3,3-trifluoropropoxy)benzene typically involves the nitration of 2-(3,3,3-trifluoropropoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Nitro-2-(3,3,3-trifluoropropoxy)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The trifluoropropoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation: The compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives under specific conditions.

Scientific Research Applications

1-Nitro-2-(3,3,3-trifluoropropoxy)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Nitro-2-(3,3,3-trifluoropropoxy)benzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoropropoxy group can influence the compound’s lipophilicity and membrane permeability. These properties contribute to its biological activities and potential therapeutic effects.

Comparison with Similar Compounds

1-Nitro-2-(3,3,3-trifluoropropoxy)benzene can be compared with other similar compounds, such as:

    1-Nitro-3-(trifluoromethyl)benzene: This compound has a trifluoromethyl group (-CF3) instead of a trifluoropropoxy group. It exhibits different reactivity and applications.

    1-Nitro-3-(2-nitro-vinyl)-benzene:

    1-Nitro-3-(1,1,2,2-tetrafluoro-ethoxy)-benzene: The presence of a tetrafluoro-ethoxy group (-OCH2CF2CF2H) differentiates this compound from this compound in terms of reactivity and applications.

Properties

Molecular Formula

C9H8F3NO3

Molecular Weight

235.16 g/mol

IUPAC Name

1-nitro-2-(3,3,3-trifluoropropoxy)benzene

InChI

InChI=1S/C9H8F3NO3/c10-9(11,12)5-6-16-8-4-2-1-3-7(8)13(14)15/h1-4H,5-6H2

InChI Key

KQQOOHUIKYWMDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCCC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.